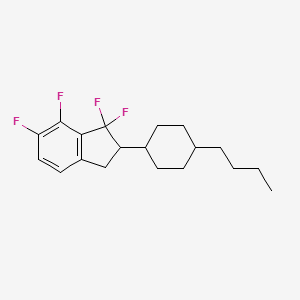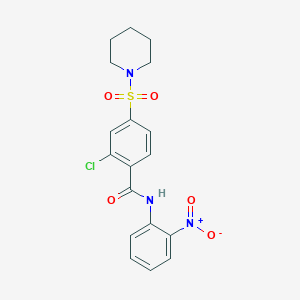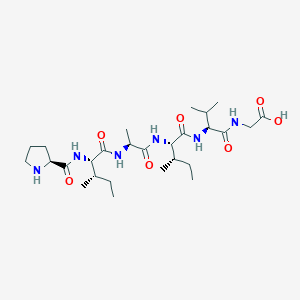
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine is a peptide compound composed of six amino acids: proline, isoleucine, alanine, isoleucine, valine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can be achieved through a solution-phase technique. This involves the coupling of dipeptide segments such as Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe. The linear peptide is then deprotected and cyclized to form the desired compound . The crude product is typically recrystallized from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain the final product .
Industrial Production Methods
Industrial production methods for peptides like this compound often involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, coupling, and washing, followed by cleavage from the resin and purification.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
Scientific Research Applications
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Industry: Utilized in the development of peptide-based drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the cell membranes of pathogens, leading to their death . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can be compared with other similar peptides, such as:
Cyclo-(isoleucyl-prolyl-leucyl-alanyl): A naturally occurring cyclic tetrapeptide with similar biological activities.
L-alanyl-L-glutamine dipeptide: Another peptide with potential therapeutic applications.
The uniqueness of this compound lies in its specific amino acid sequence and the resulting biological activities, which may differ from those of other similar peptides.
Properties
CAS No. |
677729-54-3 |
|---|---|
Molecular Formula |
C27H48N6O7 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
2-[[(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H48N6O7/c1-8-15(5)21(33-24(37)18-11-10-12-28-18)26(39)30-17(7)23(36)32-22(16(6)9-2)27(40)31-20(14(3)4)25(38)29-13-19(34)35/h14-18,20-22,28H,8-13H2,1-7H3,(H,29,38)(H,30,39)(H,31,40)(H,32,36)(H,33,37)(H,34,35)/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
InChI Key |
VPNYNJIQQQHDJU-OIELIUQCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


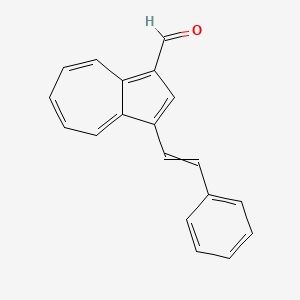
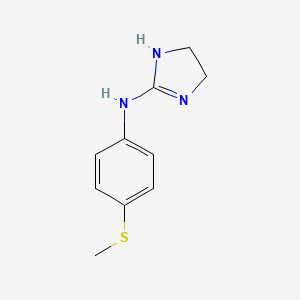

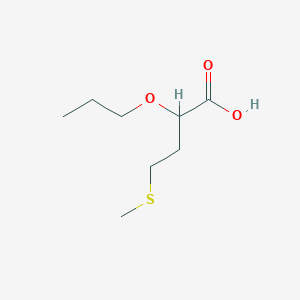
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
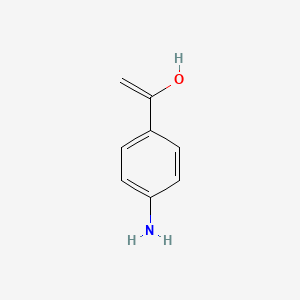
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
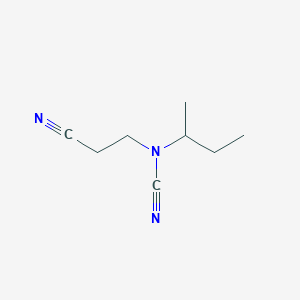
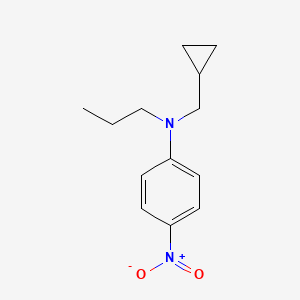
![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
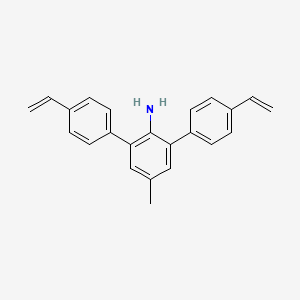
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
